2-Chloro-6-(chloromethyl)-3-fluoropyridine
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Overview
Description
2-Chloro-6-(chloromethyl)-3-fluoropyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(chloromethyl)-3-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chlorination of 2-chloro-6-methylpyridine followed by fluorination. The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus pentachloride and fluorinating agents such as hydrogen fluoride or potassium fluoride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Pyridine N-oxides.
- Dehalogenated pyridine derivatives .
Scientific Research Applications
2-Chloro-6-(chloromethyl)-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of agrochemicals and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzyl chloride: Similar in structure but lacks the pyridine ring.
2-Chloro-6-(trichloromethyl)pyridine: Contains an additional chlorine atom, making it more reactive.
2-Chloro-6-methylpyridine: Lacks the fluorine atom, resulting in different chemical properties
Uniqueness: 2-Chloro-6-(chloromethyl)-3-fluoropyridine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H4Cl2FN |
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Molecular Weight |
180.00 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-4-1-2-5(9)6(8)10-4/h1-2H,3H2 |
InChI Key |
KEJZTMZWMRTOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Cl)F |
Origin of Product |
United States |
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